

Synthesis of Caesalpinflavan B: A Detailed Laboratory Protocol

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Compound of Interest		
Compound Name:	Caesalpine B	
Cat. No.:	B593449	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the total synthesis of Caesalpinflavan B, a naturally occurring flavan-chalcone hybrid with potential cytotoxic activities against various cancer cell lines. The synthesis is based on the work of Timmerman, Sims, and Wood (2019), which features a convergent and efficient strategy. This protocol is intended for laboratory use by qualified researchers.

Introduction

Caesalpinflavan B is a member of the flavan-chalcone hybrid family of natural products, which have garnered interest due to their unique structures and biological activities. The synthetic route outlined here provides a practical approach for accessing Caesalpinflavan B, enabling further investigation into its therapeutic potential and the development of novel analogs. The key features of this synthesis include a Barluenga coupling to rapidly assemble the core structure and a Shenvi-HAT (Hydrogen Atom Transfer) hydrogenation for stereoselective reduction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of Caesalpinflavan B.



Step	Intermedi ate/Produ ct	Molecular Formula	Molecular Weight (g/mol)	Yield (%)	Physical State	Spectros copic Data Highlight s
1	Benzopyra	C34H32O5	520.62	91	Yellow	¹H NMR: δ
_	n 9	00 11 102 00	020.02	01	Foam	7.78 (d, J =
					roum	8.8 Hz,
						1H), 7.41 –
						7.27 (m,
						10H), 5.15
						(s, 2H),
						4.67 (d, J =
						5.2 Hz,
						3.2 нz, 2H), 3.86
						(s, 3H),
						(s, 311), 2.34 (s,
						2.34 (3, 3H). ¹³ C
						SH) C NMR: δ
						158.9,
						156.9, 155.6,
						138.4,
						137.0,
						131.0,
						128.6,
						128.0,
						127.9,
						127.3,
						117.8,
						114.6,
						101.9,
						70.2, 69.1,
						55.4, 20.8.
						HRMS
						(ESI) m/z:
						[M+H]+
						Calcd for



						C34H33O5 : 521.2322; Found: 521.2317.
2	Dihydroxep ine 10a	C34H34O6	538.63	81	White Solid	521.2317. ¹ H NMR: δ 7.42 – 7.28 (m, 10H), 6.71 (s, 1H), 5.16 (s, 2H), 4.98 (d, J = 12.0 Hz, 1H), 4.81 (d, J = 12.0 Hz, 1H), 4.65 (dd, J = 12.0, 5.2 Hz, 1H), 4.59 (dd, J = 12.0, 5.2 Hz, 1H), 3.85 (s, 3H), 2.30 (s, 3H). ¹³ C NMR: δ 155.9, 154.2, 138.6, 137.2, 133.6, 128.6,
						128.0, 127.8,
						127.2,
						117.6,
						115.0,
						101.8,
						,



						70.1, 69.0, 68.9, 55.4, 20.9. HRMS (ESI) m/z: [M+H] ⁺ Calcd for C34H35O6 : 539.2428; Found: 539.2423.
3	Bisphenol 18a	C20H18O6	354.35	95	White Solid	¹ H NMR (CD ₃ OD): δ 6.55 (s, 1H), 6.18 (d, J = 2.4 Hz, 1H), 6.12 (d, J = 2.4 Hz, 1H), 4.92 (d, J = 11.2 Hz, 1H), 4.51 (d, J = 11.2 Hz, 1H), 3.75 (s, 3H), 2.24 (s, 3H). ¹³ C NMR (CD ₃ OD): δ 159.9, 157.1, 156.9, 135.0, 110.1, 103.5, 95.1, 94.8,



						80.2, 70.1, 55.7, 21.0. HRMS (ESI) m/z: [M+H]+ Calcd for C20H19O6 : 355.1176; Found: 355.1171.
4	Allylated Bisphenol 19a	C26H26O6	434.48	88	Colorless Oil	¹ H NMR: δ 6.72 (s, 1H), 6.34 (d, J = 2.4 Hz, 1H), 6.29 (d, J = 2.4 Hz, 1H), 6.05 (m, 2H), 5.41 (d, J = 17.2 Hz, 2H), 5.27 (d, J = 10.4 Hz, 2H), 4.95 (d, J = 11.2 Hz, 1H), 4.55 (m, 4H), 4.53 (d, J = 11.2 Hz, 1H), 3.81 (s, 3H), 2.29 (s, 3H). ¹³ C NMR: δ 159.2, 156.4,



						156.2, 133.7, 133.6, 133.5, 117.9, 117.2, 108.9, 103.8, 95.9, 95.4, 79.8, 69.8, 69.1, 55.5, 20.9. HRMS (ESI) m/z: [M+H] ⁺ Calcd for C26H27O6 : 435.1802; Found:
5	Chalcone 20a	C33H30O7	538.59	55	Yellow Oil	435.1800. ¹ H NMR: δ 7.82 (d, J = 15.6 Hz, 1H), 7.62 (d, J = 7.2 Hz, 2H), 7.51 (d, J = 15.6 Hz, 1H), 7.42 (m, 3H), 6.75 (s, 1H), 6.45 (s, 1H), 6.06 (m, 1H), 5.43 (d, J = 17.2 Hz, 1H),



5.28 (d, J =

10.4 Hz,

1H), 4.98

(d, J = 11.2)

Hz, 1H),

4.58 (m,

2H), 4.55

(d, J = 11.2)

Hz, 1H),

3.82 (s,

3H), 2.31

(s, 3H). ¹³C

NMR: δ

192.8,

161.2,

159.1,

156.5,

144.2,

135.2,

133.5,

130.6,

129.1,

128.6,

121.9,

117.9,

110.1,

109.8,

104.1,

96.8, 79.8,

69.8, 55.5,

20.9.

HRMS

(ESI) m/z:

[M+H]+

Calcd for

C33H31O7

: 539.2064;



						Found: 539.2061.
6	Caesalpinfl avan B (racemic)	C30H26O7	500.53	85	White Solid	¹ H NMR (CD₃OD): δ 7.75 (d, J) = 15.6 Hz, 1H), 7.64 (d, J = 7.2 Hz, 2H), 7.48 (d, J = 15.6 Hz, 1H), 7.40 (m, 3H), 6.68 (s, 1H), 6.28 (s, 1H), 4.95 (d, J = 11.2 Hz, 1H), 4.54 (d, J = 11.2 Hz, 1H), 3.79 (s, 3H), 2.28 (s, 3H). ¹³ C NMR (CD₃OD): δ 193.9, 162.5, 160.1, 157.9, 145.2, 136.2, 131.4, 129.9, 129.5, 122.9, 110.8,
						- ,



104.9, 97.2, 80.5, 70.3, 55.8, 21.0. HRMS (ESI) m/z: [M+H]⁺ Calcd for C30H27O7 : 501.1751; Found: 501.1746.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of Caesalpinflavan B.

Step 1: Synthesis of Benzopyran (9)

- Reaction: Barluenga Coupling
- Procedure: To a flame-dried round-bottom flask charged with aryl iodide 7 (1.0 equiv), K₂CO₃ (3.0 equiv), XPhos (0.1 equiv), and XPhos Pd G3 (0.05 equiv) is added fluorobenzene. The mixture is stirred and heated to 100 °C. A solution of N-tosylhydrazone 8 (1.2 equiv) in fluorobenzene is then added dropwise over 1 hour. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with EtOAc, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography (hexanes/EtOAc gradient) to afford benzopyran 9.

Step 2: Synthesis of Dihydroxepine (10a)

- Reaction: Shenvi-HAT Hydrogenation
- Procedure: To a solution of benzopyran 9 (1.0 equiv) in PhMe is added Mn(dpm)₃ (0.1 equiv) and PhSiH₃ (3.0 equiv). The mixture is stirred at room temperature for 15 minutes. Then, t-



BuOOH (5.0 M in decane, 3.0 equiv) is added dropwise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous Na₂S₂O₃ and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography (hexanes/EtOAc gradient) to yield dihydroxepine 10a.

Step 3: Synthesis of Bisphenol (18a)

- · Reaction: Global Deprotection
- Procedure: To a solution of dihydroxepine 10a (1.0 equiv) in MeOH is added a catalytic amount of 10% Pd/C. The flask is evacuated and backfilled with H₂ (balloon). The reaction is stirred vigorously at room temperature overnight. The mixture is then filtered through Celite, and the filtrate is concentrated to give the crude bisphenol 18a, which is used in the next step without further purification.

Step 4: Synthesis of Allylated Bisphenol (19a)

- · Reaction: Allylation
- Procedure: To a solution of crude bisphenol 18a (1.0 equiv) in acetone is added K₂CO₃ (5.0 equiv) and allyl bromide (2.5 equiv). The reaction mixture is heated to reflux and stirred overnight. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is purified by flash column chromatography (hexanes/EtOAc gradient) to afford the allylated bisphenol 19a.

Step 5: Synthesis of Chalcone (20a)

- Reaction: Claisen-Schmidt Condensation
- Procedure: To a solution of allylated bisphenol 19a (1.0 equiv) in EtOH is added benzaldehyde (1.5 equiv) and a 50% aqueous solution of KOH (5.0 equiv). The reaction is stirred at room temperature for 4 hours. The mixture is then acidified with 1 M HCl and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography (hexanes/EtOAc gradient) to yield chalcone 20a.



Step 6: Synthesis of (±)-Caesalpinflavan B

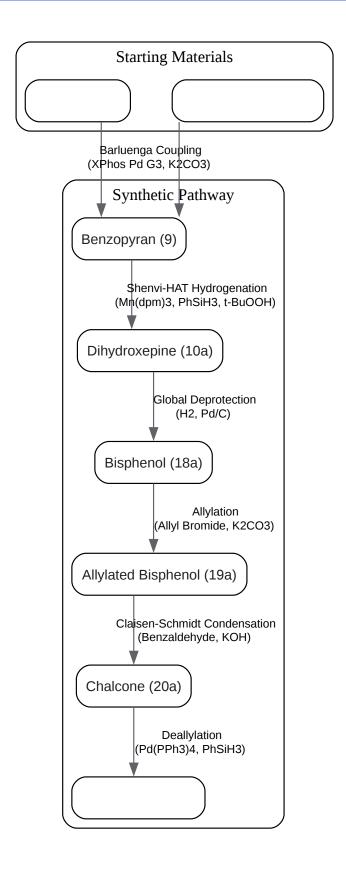
• Reaction: Deallylation

• Procedure: To a solution of chalcone 20a (1.0 equiv) in CH₂Cl₂ is added Pd(PPh₃)₄ (0.1 equiv) and PhSiH₃ (3.0 equiv). The reaction is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography (hexanes/EtOAc gradient) to afford (±)-Caesalpinflavan B as a white solid.

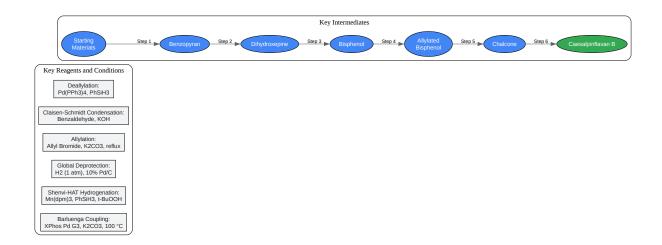
Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis of Caesalpinflavan B.









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